4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antimalarial, and antileishmanial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including electrophilic aromatic substitution and hydrazine coupling reactions . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or hydrazines .
Scientific Research Applications
. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promising antileishmanial and antimalarial activities, making it a potential candidate for drug development . Additionally, its unique structure allows it to interact with various biological targets, making it useful in studying molecular mechanisms and pathways .
Mechanism of Action
The mechanism of action of 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways . It is believed to inhibit key enzymes and proteins involved in the survival and proliferation of pathogens, such as Leishmania and Plasmodium species . The compound’s ability to form stable complexes with these targets disrupts their normal function, leading to the inhibition of disease progression .
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, 4-{2-[(3E)-5-CYANO-4-METHYL-2,6-DIOXO-1-(2-PHENYLETHYL)-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE stands out due to its unique structure and enhanced biological activity . Similar compounds include sulfamethoxazole, sulfadiazine, and sulfapyridine, which are also known for their antibacterial and antimalarial properties . the presence of the hydrazine and pyridine moieties in this compound provides additional sites for interaction with biological targets, potentially increasing its efficacy and specificity .
Properties
Molecular Formula |
C21H19N5O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[[5-cyano-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)pyridin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N5O4S/c1-14-18(13-22)20(27)26(12-11-15-5-3-2-4-6-15)21(28)19(14)25-24-16-7-9-17(10-8-16)31(23,29)30/h2-10,27H,11-12H2,1H3,(H2,23,29,30) |
InChI Key |
OLUBGBQJCVVKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCC2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.